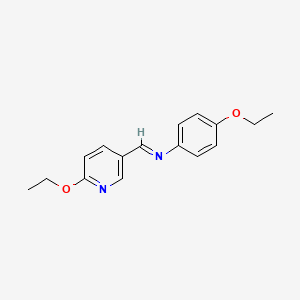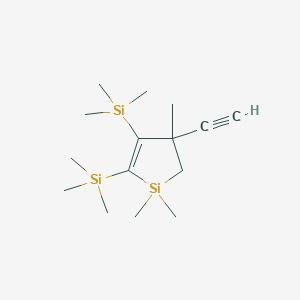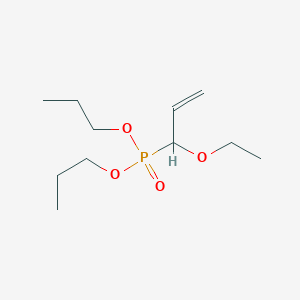
(E)-N-(4-Ethoxyphenyl)-1-(6-ethoxypyridin-3-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-Ethoxyphenyl)-1-(6-ethoxypyridin-3-yl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Ethoxyphenyl)-1-(6-ethoxypyridin-3-yl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst or under acidic conditions to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(4-Ethoxyphenyl)-1-(6-ethoxypyridin-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine to an amine.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(E)-N-(4-Ethoxyphenyl)-1-(6-ethoxypyridin-3-yl)methanimine may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or as an intermediate in manufacturing processes.
Mecanismo De Acción
The mechanism of action for (E)-N-(4-Ethoxyphenyl)-1-(6-ethoxypyridin-3-yl)methanimine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N-(4-Methoxyphenyl)-1-(6-methoxypyridin-3-yl)methanimine
- (E)-N-(4-Propoxyphenyl)-1-(6-propoxypyridin-3-yl)methanimine
Propiedades
Número CAS |
95610-72-3 |
|---|---|
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-1-(6-ethoxypyridin-3-yl)methanimine |
InChI |
InChI=1S/C16H18N2O2/c1-3-19-15-8-6-14(7-9-15)17-11-13-5-10-16(18-12-13)20-4-2/h5-12H,3-4H2,1-2H3 |
Clave InChI |
YZCSYHSNXXZWEX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N=CC2=CN=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)

![2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol](/img/structure/B14346068.png)
![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)




![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)


![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)
